molecular formula C22H27ClN2O3 B2526568 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride CAS No. 1046806-90-9

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B2526568
CAS No.: 1046806-90-9
M. Wt: 402.92
InChI Key: MQXXVBHWDCWVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanisms of Lignin Model Compound Degradation

  • A study on the acidolysis of lignin model compounds highlights the complex mechanisms involved in breaking down lignin, a major plant cell wall component. This research is crucial for understanding biomass conversion and valorization processes (T. Yokoyama, 2015).

Biological Activities of α-Carboline Alkaloids

  • α-Carboline alkaloids, possessing structural features similar to the query compound, have shown diverse bioactivities. A comprehensive review summarizes their antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This underscores the potential of these compounds in medicinal chemistry (Deping Li et al., 2022).

Pharmacokinetics and Hepatic Protection Roles of Indole Derivatives

  • The study of indole derivatives, including I3C and its major derivatives, reveals significant roles in hepatic protection, offering insights into their therapeutic potential for chronic liver diseases (Si-Qi Wang et al., 2016).

Synthesis of Indoles

  • Research on indole synthesis presents a framework for classifying all indole syntheses, aiding in the development of new methods for constructing this important heterocyclic compound. This has implications for the synthesis of complex organic molecules, including those with pharmacological activities (D. Taber & Pavan K. Tirunahari, 2011).

Environmental Epidemiology of Essential Tremor and β-Carboline Alkaloids

  • Studies exploring the environmental determinants of essential tremor (ET) and the role of β-carboline alkaloids like harmane offer insights into the environmental and genetic factors contributing to neurological diseases. This research is vital for understanding the etiology of ET and developing prevention strategies (E. Louis & Wei Zheng, 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, it binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . It also affects cell cycle progression, potentially leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, such as that of topoisomerases, which are involved in DNA replication and transcription . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage. The threshold for these effects varies depending on the animal model and the specific conditions of the study.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the concentration of the compound at its sites of action.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes such as gene expression and energy metabolism.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-22(13-14-5-8-19(26-3)20(11-14)27-4)21-16(9-10-23-22)17-12-15(25-2)6-7-18(17)24-21;/h5-8,11-12,23-24H,9-10,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZZXIUGFHAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)OC)CC4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.